molecular formula C9H14N2O2S B13221465 3-(Aminomethyl)-N-ethylbenzenesulfonamide

3-(Aminomethyl)-N-ethylbenzenesulfonamide

Cat. No.: B13221465
M. Wt: 214.29 g/mol
InChI Key: AMCVADKBFBXXFL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-ethylbenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group and an ethylsulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N-ethylbenzenesulfonamide typically involves the reaction of benzene derivatives with appropriate aminomethyl and ethylsulfonamide precursors. One common method involves the nucleophilic substitution reaction where a benzene derivative is reacted with aminomethyl and ethylsulfonamide reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the sulfonamide group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate for nucleophilic substitution; acids or electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Aminomethyl)-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfonamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.

    3-(Aminomethyl)pyridine: Contains an aminomethyl group attached to a pyridine ring.

    N-[3-(Aminomethyl)benzyl]acetamidine: Features an aminomethyl group and a benzylacetamidine moiety.

Uniqueness

3-(Aminomethyl)-N-ethylbenzenesulfonamide is unique due to the presence of both aminomethyl and ethylsulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(aminomethyl)-N-ethylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3

InChI Key

AMCVADKBFBXXFL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

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